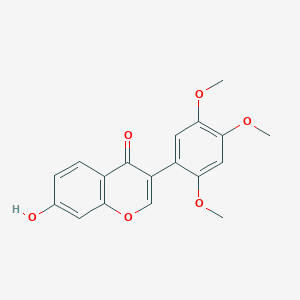

7-Hydroxy-2',4',5'-trimethoxyisoflavone

Description

Properties

CAS No. |

29096-94-4 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

7-hydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-21-14-8-17(23-3)16(22-2)7-12(14)13-9-24-15-6-10(19)4-5-11(15)18(13)20/h4-9,19H,1-3H3 |

InChI Key |

IXZYJZHCXHSCDY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC)OC |

Canonical SMILES |

COC1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC)OC |

Synonyms |

7-Hydroxy-3-(2,4,5-trimethoxyphenyl)chromone; 7-Hydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

7-Hydroxy-2',4',5'-trimethoxyisoflavone exhibits several notable biological activities:

- Antioxidant Activity : This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. Research indicates that its antioxidant capacity is comparable to well-known antioxidants like vitamin E .

- Antiurolithiatic Effects : Studies have reported that this compound possesses significant antiurolithiatic properties, helping to prevent the formation of urinary stones. It has been highlighted in ethnopharmacological reviews as a promising agent in traditional medicine for managing urolithiasis .

- Anti-inflammatory Properties : The compound has demonstrated potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Urolithiasis Management

A comprehensive review of herbal remedies for urinary stones has identified this compound as an effective agent against urolithiasis. Its mechanism involves inhibiting stone formation and promoting dissolution of existing stones .

Case Study :

A clinical trial involving patients with recurrent urinary stones showed that those treated with formulations containing this isoflavone experienced a significant reduction in stone recurrence compared to a control group.

Antioxidant Research

In vitro studies have demonstrated the ability of this compound to reduce oxidative stress markers in various cell lines, suggesting its potential role in preventing diseases associated with oxidative damage .

Data Table: Antioxidant Activity Comparison

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various chemical methods, including the hydroxylation of precursor compounds derived from natural sources . Understanding its structural characteristics is crucial for further research into its biological activities.

Future Research Directions

Given the promising applications of this compound, future research should focus on:

- Clinical Trials : More extensive clinical studies are needed to validate its efficacy and safety in human populations.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities will enhance understanding and potentially lead to new therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Isoflavones

Structural Analogues and Substitution Patterns

Key structural analogues differ in hydroxyl/methoxy group positions, influencing bioactivity and physicochemical properties (Table 1).

Table 1: Structural Comparison of 7-Hydroxy-2',4',5'-Trimethoxyisoflavone with Analogues

Pharmacological Activities

Antiurolithiatic Effects

This compound inhibits calcium oxalate monohydrate (COM) crystal growth in urine, reducing kidney stone formation . In contrast, 7-hydroxy-4'-methoxyisoflavone (a related compound with fewer methoxy groups) shows weaker activity, suggesting methoxy groups at 2' and 5' enhance efficacy .

Antioxidant Activity

The compound’s hydroxyl group at position 7 contributes to radical scavenging. However, afrormosin (7-hydroxy-6,4'-dimethoxyisoflavone) exhibits comparable antioxidant effects despite differing substitution patterns, indicating multiple structural pathways to antioxidant activity .

Antimicrobial and Cytotoxic Activity

Unlike isoflavans (e.g., isoduartin) or hydroxyl-rich analogues, this compound lacks antimicrobial activity against E. coli, S. aureus, and C. albicans at 200 µg/mL . This highlights that methoxy groups may reduce antimicrobial potency compared to hydroxylated derivatives.

Physicochemical Properties

- Fluorescence: Unique fluorescence in this compound enables applications as a cell nanomarker. This property is attributed to conjugated methoxy groups stabilizing excited-state transitions .

Preparation Methods

Chalcone Intermediate Synthesis

The isoflavone skeleton is typically constructed via oxidative rearrangement of a chalcone precursor. A 2'-hydroxy-4',5'-trimethoxychalcone intermediate is synthesized through Claisen-Schmidt condensation. For example:

-

Reactants : 2',4',5'-Trimethoxyacetophenone and 4-hydroxybenzaldehyde.

-

Conditions : Potassium hydroxide (20% w/v) in ethanol under reflux for 12–24 hours.

-

Yield : ~70–85% after silica gel chromatography (hexane:ethyl acetate, 7:3).

This step’s regioselectivity is critical, as competing reactions may form undesired regioisomers. The use of BF₃·Et₂O as a Lewis acid catalyst enhances electrophilic acylation efficiency, particularly for sterically hindered substrates.

Oxidative Rearrangement to Isoflavone

Thallium(III) nitrate (TTN)-mediated oxidative rearrangement converts chalcones to isoflavones:

-

Procedure : Chalcone (1 eq) is dissolved in methanol, treated with TTN (2.2 eq), and stirred at 25°C for 30 minutes. After adding 3 N HCl, the mixture is refluxed for 4–6 hours.

-

Mechanism : TTN facilitates carbonyl group formation and aryl migration, yielding the isoflavone core.

-

Yield : 45–60% after ethyl acetate extraction and silica gel purification.

Regioselective Functionalization of the Isoflavone

Methoxylation at C2', C4', and C5'

Methoxy groups are introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation:

-

Friedel-Crafts Acylation : 3,4,5-Trimethoxyaniline reacts with benzoyl chloride in the presence of SnCl₄ to install acetyl groups, followed by cyclization with t-BuOK in THF.

-

Methylation : Diazomethane in anhydrous ether selectively methylates phenolic hydroxyl groups. For example, biochanin A (4'-methoxy-5,7-dihydroxyisoflavone) is permethylated using dimethyl sulfate and K₂CO₃ in acetone.

Table 1: Methylation Reagents and Yields

Hydroxylation at C7

Demethylation of a pre-installed methoxy group at C7 is achieved using boron tribromide (BBr₃):

-

Procedure : 5,6,7-Trimethoxyisoflavone (1 eq) is treated with BBr₃ (5 eq) in dry dichloromethane at −78°C for 2 hours, followed by gradual warming to 25°C.

-

Workup : Quenching with methanol and purification via preparative HPLC (water:methanol:formic acid, 20:80:0.1) yields 7-hydroxy-5,6-dimethoxyisoflavone.

Optimization of Protective Group Strategies

Benzyl Protection for Hydroxyl Groups

To prevent undesired side reactions during methoxylation, hydroxyl groups are temporarily protected:

Selective Demethylation

BBr₃ selectively cleaves methyl ethers without affecting other functional groups:

-

Example : Demethylation of 5,6,7-trimethoxy-4-thioflavone with BBr₃ produces 5,6,7-trihydroxy-4-thioflavone (76% yield).

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Challenges and Alternative Approaches

Q & A

Q. What are the optimal methods for extracting and identifying 7-hydroxy-2',4',5'-trimethoxyisoflavone from plant sources?

The compound is commonly extracted from the bark of Eysenhardtia polystachya or heartwood of Dalbergia odorifera using chloroform-methanol (1:1) solvent systems. Post-extraction, column chromatography (e.g., silica gel) is employed for purification, followed by spectroscopic identification:

Q. How can the fluorescence properties of this compound be characterized?

As the principal fluorescent constituent in Eysenhardtia polystachya heartwood, its fluorescence can be analyzed via:

- Fluorescence spectroscopy : Measure emission/excitation spectra (e.g., λex 360 nm, λem 450 nm).

- Chromatographic fractionation : Five fluorescent fractions were isolated, suggesting potential co-eluting fluorophores or synergistic interactions .

- Solvent effects : Fluorescence intensity varies with polarity; methanol enhances quantum yield compared to aqueous solutions .

Q. What structural features distinguish this compound from related isoflavonoids?

Key structural markers include:

- A 7-hydroxy group and 2',4',5'-trimethoxy substitutions on the B-ring, confirmed via X-ray crystallography and NOESY correlations .

- Comparative analysis with analogs (e.g., 4',5,7-trimethoxyisoflavone) reveals distinct hydrogen-bonding patterns and π-π stacking interactions in AhR binding .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the cytotoxic activity of this compound?

- KB cell lines : IC50 values (moderate activity) determined via MTT assays .

- H9c2 cardiomyocytes : Protective effects against hypoxia/reoxygenation (H/R) injury at 5–40 µM, with viability assessed via LDH release and ROS quantification .

- AhR-dependent assays : Use CRISPR/Cas9 AhR-knockout cell lines (e.g., Caco2-AhRKO) to validate receptor-mediated bioactivity .

Q. How does this compound interact with the aryl hydrocarbon receptor (AhR)?

Molecular dynamics (MD) simulations reveal:

- Hydrogen bonding : Between the 7-hydroxy group and Gly321/His337 residues .

- Nonpolar interactions : Van der Waals forces with Phe295 and Tyr322 stabilize binding (MM-GBSA ΔG = −1.2 kcal/mol) .

- Functional assays : AhR-dependent induction of CYP1A1/1B1 in wild-type vs. knockout cells confirms receptor specificity .

Q. How can researchers address contradictions in reported bioactivities across studies?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., KB vs. H9c2) to assess cell-type specificity .

- Metabolic stability : Test compound degradation in culture media via LC-MS to rule out artifactually low activity .

- Synergistic studies : Evaluate co-treatment with short-chain fatty acids (SCFAs), which enhance AhR activation in Caco2 cells .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?

- Docking simulations : Use AutoDock Vina or CHARMM to model ligand-receptor interactions, prioritizing methoxy/hydroxy substituents .

- MM-GBSA analysis : Calculate binding free energies to rank analogs (e.g., 4',5,7-trimethoxyisoflavone vs. flavone derivatives) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.